5'-羟基洛诺昔康

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5’-Hydroxylornoxicam is a derivative of amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof . It is a strong basic compound . It is an impurity of lornoxicam, a nonsteroidal anti-inflammatory drug (NSAID) used to treat inflammations and allergies .

Synthesis Analysis

Lornoxicam is converted into an inactive metabolite of 5’-hydroxylornoxicam mainly by the CYP2C9 enzyme in the body . The 5′-hydroxylation of lornoxicam by CYP2C9 was reduced in the presence of the CYP2C9*3 genotype in vitro .Molecular Structure Analysis

5’-Hydroxylornoxicam belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .科学研究应用

生物流体中的药代动力学和检测:Suwa 等人 (1993) 的一项研究开发了一种高效液相色谱法,采用电化学检测同时定量人血浆中的洛诺昔康及其 5'-羟基代谢物。该方法已成功应用于临床研究,突出了其在了解该药物在人体中的作用的重要性 (Suwa et al., 1993)。

受遗传因素影响的代谢:Liu 等人 (2006) 的研究调查了 CYP2C9 基因型对健康志愿者中洛诺昔康代谢的影响。研究发现,CYP2C9*3 等位基因显着影响洛诺昔康的代谢,因此,洛诺昔康和 5'-羟基洛诺昔康的药代动力学在不同基因型之间存在显着差异 (Liu et al., 2006)。

检测方法:Radhofer-Welte 和 Dittrich (1998) 描述了一种灵敏的 HPLC 方法,用于测定血浆中的洛诺昔康和 5'-羟基洛诺昔康。该方法用于药代动力学和生物利用度研究,表明其在临床研究中的实用性 (Radhofer-Welte & Dittrich, 1998)。

人群中药代动力学差异:Choi 等人 (2011) 评估了 CYP2C9*1/*13 基因型对健康个体中洛诺昔康药代动力学的影响。该研究揭示了基于遗传变异,洛诺昔康代谢和转化为 5'-羟基洛诺昔康的显着差异,强调了在药物代谢中考虑遗传因素的重要性 (Choi et al., 2011)。

作用机制

Target of Action

5-Hydroxy Lornoxicam, also known as 5’-Hydroxylornoxicam, primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes are responsible for catalyzing the formation of prostaglandins and thromboxane from arachidonic acid . Prostaglandins act as messenger molecules in the process of inflammation .

Mode of Action

5-Hydroxy Lornoxicam, like other NSAIDs, exhibits its anti-inflammatory and analgesic activity through its inhibitory action on prostaglandin and thromboxane synthesis . This is achieved by inhibiting both COX-1 and COX-2 enzymes . The inhibition of these enzymes leads to the reduction of inflammation, pain, fever, and swelling, which are mediated by prostaglandins .

Biochemical Pathways

The primary biochemical pathway affected by 5-Hydroxy Lornoxicam is the prostaglandin-thromboxane pathway . By inhibiting the COX enzymes, 5-Hydroxy Lornoxicam prevents the conversion of arachidonic acid to prostaglandins and thromboxane . This results in a decrease in these mediators of inflammation, pain, fever, and swelling .

Pharmacokinetics

5-Hydroxy Lornoxicam exhibits a relatively short plasma half-life of 3 to 5 hours . Glucoroconjugated metabolites are excreted in urine and faeces with a half-life of about 11 hours . Lornoxicam and its metabolites bind extensively to plasma albumin .

Result of Action

The primary result of the action of 5-Hydroxy Lornoxicam is the reduction of inflammation, pain, fever, and swelling . This is achieved through the inhibition of prostaglandin and thromboxane synthesis, which are key mediators of these symptoms .

Action Environment

The action of 5-Hydroxy Lornoxicam is influenced by various environmental factors. Substantial concentrations of lornoxicam are attained in synovial fluid, the proposed site of action in chronic inflammatory arthropathies . Furthermore, the metabolism of lornoxicam is mainly by the CYP2C9 enzyme and a significant proportion of the metabolite is excreted in the urine through the kidneys , suggesting that renal function and genetic polymorphisms in CYP2C9 may influence the drug’s action, efficacy, and stability .

属性

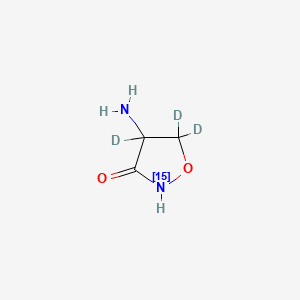

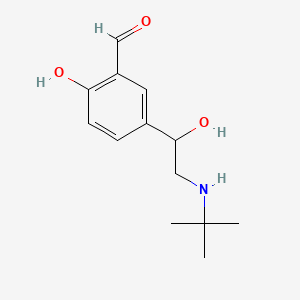

IUPAC Name |

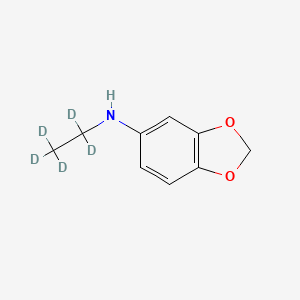

6-chloro-4-hydroxy-N-(5-hydroxypyridin-2-yl)-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O5S2/c1-17-10(13(20)16-9-3-2-6(18)5-15-9)11(19)12-7(24(17,21)22)4-8(14)23-12/h2-5,18-19H,1H3,(H,15,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQOMZUZLRFQVLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=NC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123252-96-0 |

Source

|

| Record name | 2H-Thieno(2,3-e)-1,2-thiazine-3-carboxamide, 6-chloro-4-hydroxy-N-(5-hydroxy-2-pyridinyl)-2-methyl-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123252960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: What is the significance of the CYP2C9*13 allele in the metabolism of lornoxicam?

A1: The CYP2C913 allele significantly impacts lornoxicam metabolism by reducing the conversion of lornoxicam to 5'-hydroxylornoxicam. [, ] This allele leads to decreased enzymatic activity of CYP2C9, similar to the more commonly studied CYP2C93 allele. [] As a result, individuals carrying the CYP2C913 allele exhibit higher lornoxicam concentrations and a longer half-life compared to those with the wild-type CYP2C91 allele. [, ] This altered metabolic profile could potentially lead to increased drug exposure and a higher risk of side effects in individuals carrying the CYP2C9*13 allele.

Q2: How does the formation of 5'-hydroxylornoxicam differ between individuals with different CYP2C9 genotypes?

A2: Research indicates individuals with the CYP2C91/13 genotype show significantly lower 5'-hydroxylornoxicam Cmax and AUCinf compared to individuals with the CYP2C91/1 genotype. [] Interestingly, while the CYP2C91/13 genotype exhibits a reduced conversion rate to 5'-hydroxylornoxicam similar to the CYP2C91/3 genotype, individuals with the CYP2C91/13 genotype display a higher 5'-hydroxylornoxicam Cmax than those with the CYP2C91/3 genotype. [] This suggests potential differences in the pharmacokinetics of 5'-hydroxylornoxicam formation between these genotypes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。